

Spectroscopic Analysis of Chloroacetic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: Chloroacetic anhydride

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This technical guide provides an in-depth overview of the spectroscopic data of **chloroacetic anhydride** ($C_4H_4Cl_2O_3$), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for **chloroacetic anhydride**. This information is crucial for the identification and characterization of this compound in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here was obtained in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Chloroacetic Anhydride**^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.248	Singlet	4H	-CH ₂ -

Table 2: ^{13}C NMR Spectroscopic Data for **Chloroacetic Anhydride**

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature	-CH ₂ -
Data not available in the searched literature	C=O

Note: Specific experimental ^{13}C NMR chemical shifts for **chloroacetic anhydride** are not readily available in the public domain. The table is provided as a template for expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **chloroacetic anhydride** are indicative of its acid anhydride structure.

Table 3: IR Spectroscopic Data for **Chloroacetic Anhydride**[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1820	Strong	Asymmetric C=O Stretch
~1750	Strong	Symmetric C=O Stretch
Specific peak data not fully available in the searched literature	C-O Stretch	

Note: The listed C=O stretching frequencies are characteristic for acyclic anhydrides.[\[2\]](#) Specific, comprehensive IR peak data for **chloroacetic anhydride** is limited in publicly available sources.

Experimental Protocols

The following sections detail the methodologies for the synthesis of **chloroacetic anhydride** and the subsequent acquisition of its NMR and IR spectra.

Synthesis of Chloroacetic Anhydride

A common method for the synthesis of **chloroacetic anhydride** involves the reaction of chloroacetyl chloride with sodium chloroacetate.^{[4][5]}

Materials:

- Chloroacetyl chloride
- Sodium chloroacetate
- Dry benzene (or toluene)^[4]
- n-hexane

Procedure:

- To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium chloroacetate. The molar ratio of chloroacetyl chloride to sodium chloroacetate is typically 1:1 to 1:1.1.^{[4][5]}
- The reaction mixture is then heated to reflux for several hours (e.g., 9 hours).^{[4][5]}
- After the reaction is complete, the mixture is cooled to room temperature, and the precipitated salts are removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The crude product can be purified by crystallization from a solvent mixture such as benzene and n-hexane or by vacuum distillation.^{[4][5][6]}

NMR Data Acquisition

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of an organic compound like **chloroacetic anhydride**.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

- Dissolve approximately 5-20 mg of purified **chloroacetic anhydride** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition Parameters (Example):

- Pulse Program: Standard single pulse
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds
- Spectral Width: -2 to 12 ppm
- Reference: Tetramethylsilane (TMS) or residual solvent signal (CHCl_3 at 7.26 ppm).

^{13}C NMR Acquisition Parameters (Example):

- Pulse Program: Proton-decoupled single pulse
- Number of Scans: 512-4096 (or more, as ^{13}C has low natural abundance)
- Relaxation Delay: 2-10 seconds
- Spectral Width: 0 to 220 ppm
- Reference: CDCl_3 solvent signal (triplet centered at 77.16 ppm).

IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

- FTIR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of solid **chloroacetic anhydride** onto the ATR crystal, ensuring complete coverage of the crystal surface.^[7]
- **Apply Pressure:** Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
- **Data Collection:** Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.^[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **chloroacetic anhydride**.

Workflow for Spectroscopic Analysis of Chloroacetic Anhydride

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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **chloroacetic anhydride**.

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